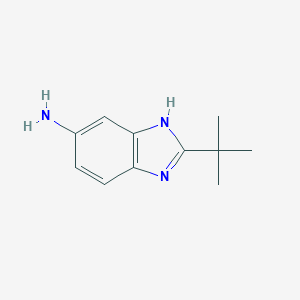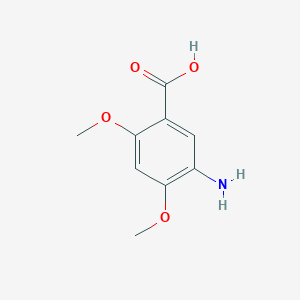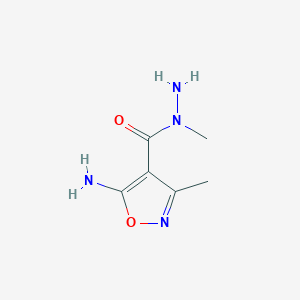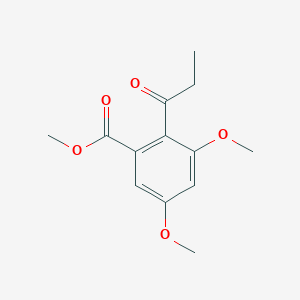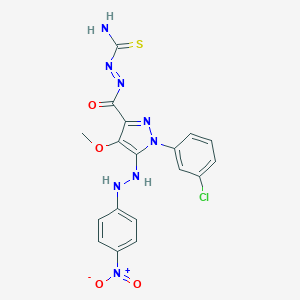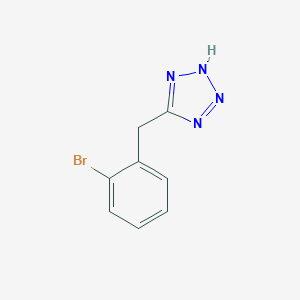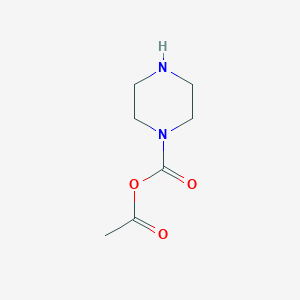
N-(pyridin-3-ylmethyl)cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-3-ylmethyl)cycloheptanamine (NPC) is a cyclic amine compound with a pyridine ring attached to the nitrogen. It is a colorless solid with a melting point of 73–76 °C and has a molecular formula of C9H15N. NPC has a wide range of applications in scientific research and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical and Catalytic Applications
Pyridine derivatives, including N-(pyridin-3-ylmethyl)cycloheptanamine, are notable for their versatility in organic synthesis and catalysis. They serve as key intermediates and ligands in the formation of metal complexes, which are essential for asymmetric catalysis and synthesis. The heterocyclic N-oxide motif, closely related to pyridine structures, has shown significant promise in drug development and various catalytic processes due to its ability to participate in metal complex formation and act as a catalyst in organic reactions (Li et al., 2019).
Medicinal Applications
Pyridine derivatives exhibit a broad spectrum of biological activities, making them key subjects in medicinal chemistry for the development of new therapeutic agents. They have been found to possess antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and anticancer properties. Specifically, pyridine-based compounds have been evaluated for their potential as chemosensors in analytical chemistry, demonstrating high efficacy in the detection of various ions and species, which is crucial for environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).
Furthermore, pyridine scaffolds have shown promise in the development of antiviral agents. Derivatives of pyridine have been classified based on their structure and evaluated for their antiviral activities against several viruses, including HIV, HCV, HBV, RSV, and CMV. Their mode of action includes inhibition of viral enzymes, interference with viral DNA and RNA replication, and blocking of viral entry into cells, highlighting the potential of pyridine derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Agrochemical Applications
In addition to their medical and catalytic applications, pyridine-based compounds have been explored for their use in agrochemicals. They play a crucial role as pesticides, including fungicides, insecticides, and herbicides. The intermediate derivatization methods used in the discovery of pyridine-based agrochemicals have enhanced the efficiency of discovering novel compounds in this field. This approach aims to meet the changing market requirements and address the challenges of developing effective agrochemicals to protect crops and ensure food security (Guan et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)cycloheptanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRVXHDWFVARHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405963 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179055-42-6 |
Source


|
| Record name | N-(pyridin-3-ylmethyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


